Aminomethanesulfonic acid

Vue d'ensemble

Description

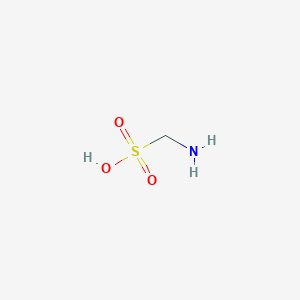

Aminomethanesulfonic acid is an organic compound with the molecular formula NH₂CH₂SO₃H . It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is known for its unique physicochemical properties and broad-spectrum biological activity, making it a promising candidate for various applications in chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminomethanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of sulfur dioxide with primary alkylamines and formaldehyde in an aqueous medium. The reaction typically proceeds under mild conditions, resulting in the formation of this compound and its derivatives .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of dimethylsulfide using oxygen or chlorine. This process can be carried out in a water-based emulsion, followed by extraction and purification steps to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Aminomethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted this compound derivatives .

Applications De Recherche Scientifique

Biological Research

1.1 Glycine Receptor Agonism

Recent studies have highlighted AMS as a potent agonist for glycine receptors (GlyRs). Research indicates that at acidic pH levels (pH 5), AMS exhibits a maximum single-channel open probability of 0.85, making it nearly as efficacious as glycine itself (0.96) and significantly more effective than other known agonists like β-alanine (0.54) and taurine (0.12) . This discovery positions AMS as a crucial tool for investigating the structural and functional dynamics of GlyRs.

Table 1: Efficacy of this compound Compared to Other Agonists

| Agonist | Maximum Open Probability |

|---|---|

| Glycine | 0.96 |

| AMS | 0.85 |

| β-Alanine | 0.54 |

| Taurine | 0.12 |

The efficacy of AMS is attributed to its structural characteristics, which allow it to occupy the agonist binding site similarly to glycine, thus facilitating receptor activation .

1.2 Stability and pH Dependency

AMS is chemically unstable at physiological pH, which has historically limited its use in experiments involving GlyRs . However, maintaining AMS in acidic conditions enhances its stability and efficacy, allowing researchers to explore its effects on receptor activation more reliably.

Taste Modulation Research

AMS has been investigated for its potential role in taste modulation, particularly in reducing the bitterness of certain compounds. A study found that AMS effectively mitigates the bitter taste associated with caffeine but does not have the same effect on potassium chloride (KCl) . This application could have implications for food science and nutrition, particularly in developing flavor enhancers or masking agents.

Antioxidant Properties

Research into the antioxidant capabilities of AMS suggests that it may play a role in mitigating oxidative stress. A comparative study evaluated the antioxidant activity of AMS alongside taurine and other related compounds, indicating that AMS could contribute to reducing oxidative damage . This aspect opens avenues for further exploration in fields such as pharmacology and nutraceuticals.

Chemical Synthesis Applications

AMS is utilized as a reactant in various chemical syntheses, including the production of sulfomethyltetrazole-5-thiol disodium salts, which are key intermediates in pharmaceutical chemistry . Its versatility as a reagent highlights its importance beyond biological applications.

Case Studies

Case Study 1: GlyR Activation Dynamics

A comprehensive study utilized cryo-electron microscopy (cryo-EM) to observe the structural changes in GlyRs upon binding with AMS. The findings revealed that AMS binding leads to similar structural configurations as those observed with glycine, reinforcing its role as a strong agonist while providing insights into receptor dynamics .

Case Study 2: Taste Modulation in Diabetic Patients

Research examining taste disorders among diabetic patients identified AMS's potential to alter taste perception positively. The ability of AMS to reduce specific bitter tastes could be particularly beneficial for improving dietary compliance among individuals with diabetes .

Mécanisme D'action

Aminomethanesulfonic acid exerts its effects through various molecular targets and pathways. For example, it acts as an agonist for the pentameric glycine receptor, influencing synaptic inhibition in the central nervous system. The compound binds to the receptor’s agonist pocket, stabilizing the open and desensitized states of the channel . Additionally, it can inhibit calcium ion uptake under specific experimental conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycine: A simple amino acid that also acts as an agonist for the glycine receptor.

Taurine: An amino sulfonic acid with similar biological activity but different physicochemical properties.

Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications

Uniqueness

Aminomethanesulfonic acid is unique due to its intermediate structure between glycine and taurine, providing a balance between full and partial agonist activity. This makes it a valuable tool for studying ligand-gated ion channels and understanding agonist efficacy .

Activité Biologique

Aminomethanesulfonic acid (AMS), also known as aminosulfonic acid, is a compound that has garnered attention for its biological activity, particularly as an agonist for glycine receptors. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and research.

Overview of this compound

AMS is structurally intermediate between glycine and taurine, two well-known neurotransmitters. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Glycine Receptor Agonism

At pH 5, AMS acts as a potent agonist for zebrafish α1 glycine receptors, achieving a maximum single-channel open probability () of 0.85. This efficacy is significantly higher than that of β-alanine (0.54) and taurine (0.12), and it approaches that of glycine itself () . The compound's ability to stabilize the receptor in an active state contributes to its biological effects.

Structural Insights

Single-particle cryo-electron microscopy has revealed that the binding pocket of glycine receptors occupied by AMS is compact, similar to that occupied by glycine, indicating that AMS induces conformational changes conducive to receptor activation . The structural dynamics suggest that AMS may facilitate receptor signaling more effectively than partial agonists.

AMS exhibits low toxicity and serves as an effective buffer component in biochemical research. It interacts with various enzymes and proteins, influencing cellular functions and signaling pathways . Notably, it has been shown to inhibit the production of TNF-alpha in LPS-stimulated Kupffer cells, which are central to liver injury mechanisms .

Table: Comparative Efficacy of this compound with Other Agonists

| Compound | Maximum | Notes |

|---|---|---|

| Glycine | 0.96 | Full agonist |

| AMS | 0.85 | Intermediate efficacy |

| β-Alanine | 0.54 | Weaker agonist |

| Taurine | 0.12 | Partial agonist |

Case Studies

-

Kupffer Cell Activation

A study demonstrated that AMS administration reduces LPS-induced hepatotoxicity by inhibiting TNF-alpha production in Kupffer cells. In vivo experiments showed increased survival rates in mice pretreated with AMS after LPS/d-galactosamine injection, highlighting its protective effects against liver damage . -

Zebrafish Model

Research utilizing zebrafish models indicated that AMS elicits significant physiological responses through its action on glycine receptors. The study emphasized the importance of pH stability for AMS activity, revealing that it remains effective at acidic pH levels where it does not decompose .

Future Directions

Research into AMS is expanding, focusing on its potential therapeutic applications in neuroprotection and liver disease management due to its modulatory effects on glycine receptors and inflammatory pathways. Further studies are required to explore its long-term effects on cellular functions and potential clinical uses.

Propriétés

IUPAC Name |

aminomethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBESRABRARNZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065670 | |

| Record name | Methanesulfonic acid, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Aminomethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13881-91-9, 6939-85-1 | |

| Record name | Aminomethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13881-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aminomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013881919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLA224Z482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.